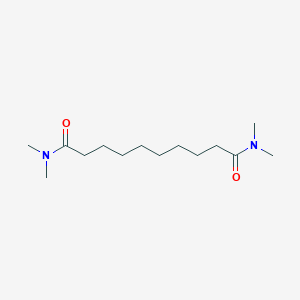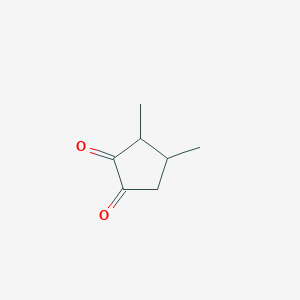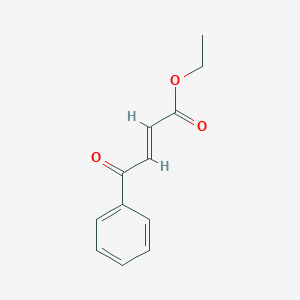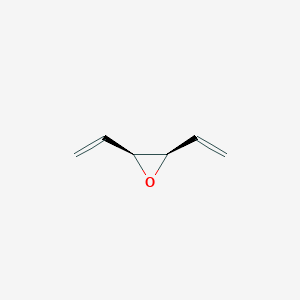
cis-2,3-Divinyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2,3-Divinyloxirane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the oxirane family and is commonly used as a building block in organic synthesis. In
Wissenschaftliche Forschungsanwendungen
Cis-2,3-Divinyloxirane has been widely used in scientific research due to its unique properties and potential applications. It is commonly used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Additionally, it has been used as a starting material in the synthesis of chiral oxiranes and as a reagent in the preparation of allylic alcohols.
Wirkmechanismus
The mechanism of action of cis-2,3-Divinyloxirane is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which can then undergo further reactions to form a variety of products.
Biochemische Und Physiologische Effekte
Cis-2,3-Divinyloxirane has been shown to have a variety of biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, inhibiting their growth and proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-2,3-Divinyloxirane has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a high reactivity and can react with a variety of nucleophiles, making it a versatile reagent. However, it also has some limitations. It is highly reactive and can be difficult to handle, requiring careful handling and storage. Additionally, it can be toxic and should be handled with caution.
Zukünftige Richtungen
There are several future directions for research on cis-2,3-Divinyloxirane. One area of interest is the development of new synthetic methods for the compound, particularly methods that are more efficient and environmentally friendly. Additionally, there is potential for the compound to be used in the development of new drugs and therapies, particularly for the treatment of cancer and inflammatory diseases. Finally, further study is needed to fully understand the mechanism of action of cis-2,3-Divinyloxirane and its potential applications.
Synthesemethoden
Cis-2,3-Divinyloxirane can be synthesized through a variety of methods, including the reaction of divinyl ether with a peracid or the reaction of 2,3-dihalo-1,3-butadiene with a base. However, the most common method involves the reaction of divinyl ether with a peracid, such as m-chloroperbenzoic acid or peracetic acid. This reaction results in the formation of cis-2,3-Divinyloxirane along with the corresponding epoxide and acetic acid.
Eigenschaften
CAS-Nummer |
13051-60-0 |
|---|---|
Produktname |
cis-2,3-Divinyloxirane |
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
(2R,3S)-2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6+ |
InChI-Schlüssel |
WVLXAFYCRVAZSM-OLQVQODUSA-N |
Isomerische SMILES |
C=C[C@@H]1[C@@H](O1)C=C |
SMILES |
C=CC1C(O1)C=C |
Kanonische SMILES |
C=CC1C(O1)C=C |
Andere CAS-Nummern |
13051-60-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



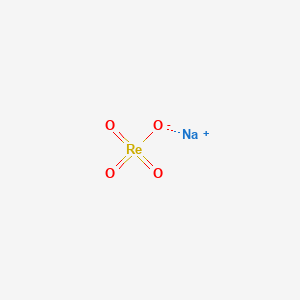
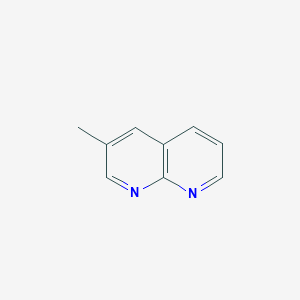
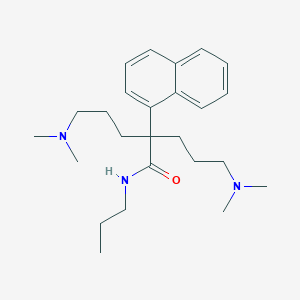
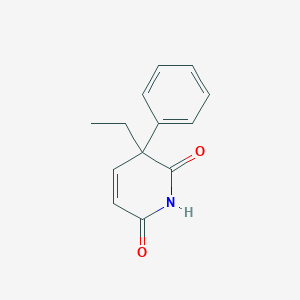
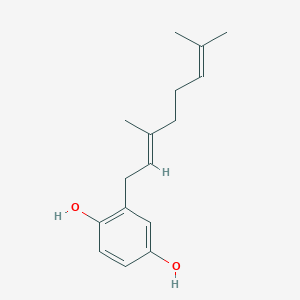
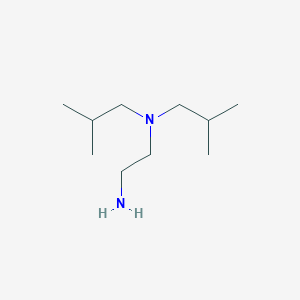
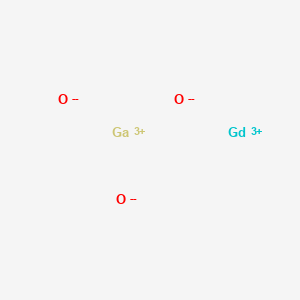
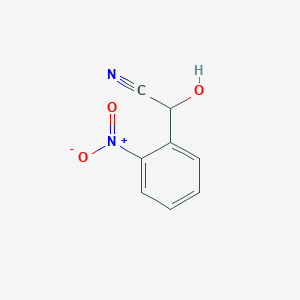
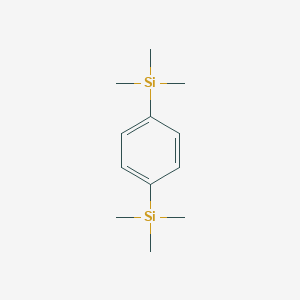
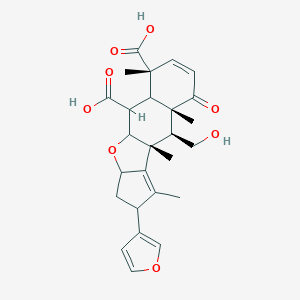
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
